molecular formula C27H35NO4 B2653721 Fmoc-MeAund(2)-OH CAS No. 2389078-72-0

Fmoc-MeAund(2)-OH

Cat. No. B2653721
CAS RN: 2389078-72-0
M. Wt: 437.58
InChI Key: QSVZPWRUTINDRN-VWLOTQADSA-N
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Description

“Fmoc-MeAund(2)-OH” is a compound related to the Fmoc group. The Fmoc (Fluorenylmethyloxycarbonyl) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . Weakly basic carbon nucleophiles can add efficiently to a Fmoc-protected N,O-acetal .


Molecular Structure Analysis

The molecular structure of Fmoc-related compounds involves a fluorenyl group, which is highly fluorescent . This property makes certain UV-inactive compounds suitable for analysis by reversed-phase HPLC when reacted to give the Fmoc derivatives .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Scientific Research Applications

Nanoassembly-Incorporated Antibacterial Composite Materials

  • Research has explored the antibacterial capabilities of nanoassemblies formed by Fmoc-decorated self-assembling building blocks, such as Fmoc-pentafluoro-l-phenylalanine-OH. These nanoassemblies have shown substantial effects on bacterial morphology and have been successfully incorporated within resin-based composites. This incorporation inhibits bacterial growth without affecting the mechanical and optical properties of the materials, suggesting promising applications in the biomedical field (Schnaider et al., 2019).

Hydrogel Development and Characterization

  • Fmoc-protected amino acids like Fmoc-Phe-OH have been used to develop hydrogels. These hydrogels have been characterized for various properties including thermal stability, elasticity, and conductivity. The incorporation of functionalized single-walled carbon nanotube (f-SWCNT) within these hydrogels has been shown to enhance their properties, indicating potential applications in materials science and nanotechnology (Roy & Banerjee, 2012).

Self-Assembly and Applications of Fmoc-Modified Biomolecules

  • The self-organization of Fmoc-modified biomolecules, including individual amino acids and short peptides, has been extensively studied. These molecules have shown potential in various applications such as cell cultivation, bio-templating, drug delivery, and therapeutic properties. Their inherent hydrophobicity and aromaticity contribute to the self-assembly properties (Tao et al., 2016).

Functionalized Peptide-Based Hydrogels for Cell Culture

  • Introducing chemical functionality into Fmoc-peptide hydrogels has been researched for compatibility with different cell types. These hydrogels support cell viability and proliferation, demonstrating their potential as scaffolds in tissue engineering and regenerative medicine (Jayawarna et al., 2009).

Supramolecular Gels Based on Amino Acids

  • Supramolecular hydrogels based on Fmoc-functionalized amino acids have been explored for their antimicrobial activity, particularly when combined with colloidal and ionic silver. These hydrogels have potential biomedical applications due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

Mechanism of Action

The Fmoc group acts as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS). Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]undecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35NO4/c1-3-4-5-6-7-8-9-18-25(26(29)30)28(2)27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,3-9,18-19H2,1-2H3,(H,29,30)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVZPWRUTINDRN-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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